Boc-Orn(Z)-OH

概要

説明

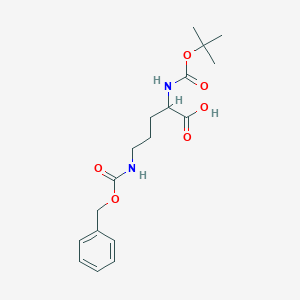

Boc-Orn(Z)-OH, also known as 5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid, is a chemical compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol . This compound is commonly used in peptide synthesis due to its protective groups, which help in the selective modification of biomolecules.

準備方法

Synthetic Routes and Reaction Conditions

Boc-Orn(Z)-OH is synthesized through a series of chemical reactions involving the protection of the amino groups on ornithine. The synthesis typically involves the following steps:

Protection of the α-amino group: The α-amino group of ornithine is protected using tert-butoxycarbonyl (Boc) to form Boc-Orn.

Protection of the δ-amino group: The δ-amino group is then protected using benzyloxycarbonyl (Z) to form Boc-Orn(Z).

Hydrolysis: The final step involves the hydrolysis of the ester to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

Boc-Orn(Z)-OH undergoes various chemical reactions, including:

Coupling Reactions: It can participate in peptide coupling reactions using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) to form peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.

Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).

Major Products Formed

Deprotection: Ornithine.

科学的研究の応用

Peptide Synthesis

Boc-Orn(Z)-OH is primarily utilized as a building block in peptide synthesis. The dual protection provided by the Boc and Z groups allows for selective reactions, making it particularly advantageous when multiple functional groups are present.

Drug Development

The compound is instrumental in developing peptide-based drugs. Its ability to protect amine functionalities enables the synthesis of biologically active molecules, which are crucial in therapeutic applications.

Synthesis of Peptide Nucleic Acids

This compound is also used in the synthesis of Peptide Nucleic Acids (PNAs), which are synthetic biomolecules with significant potential in medicine for gene targeting and antisense therapies.

Green Chemistry Applications

Recent advancements have highlighted the use of this compound in eco-friendly synthetic routes for amine protection, achieving almost quantitative yields under mild conditions, thereby reducing environmental impact.

Data Table: Comparison of Protective Groups

| Compound Name | Protective Groups | Unique Features |

|---|---|---|

| This compound | Boc on α-amino, Z on δ-amino | Dual protection for selective reactions |

| Z-Orn-OH | Z on δ-amino | Lacks protection on α-amino group |

| Fmoc-Orn(Boc)-OH | Fmoc on α-amino, Boc on δ-amino | Enhanced stability and solubility |

Synthesis of Exenatide

A notable case study involved using this compound in synthesizing exenatide, a drug for diabetes management. The incorporation of this compound improved overall yield and purity while minimizing epimerization during synthesis, which is critical for drug efficacy.

Development of Novel Peptides

Research demonstrated that peptides synthesized with this compound exhibited enhanced bioactivity against metabolic disorders. Modifications involving this compound led to peptides that showed promise in therapeutic applications.

Eco-Friendly Amine Protection

In studies focusing on green chemistry, this compound was successfully employed to achieve nearly quantitative protection of various aliphatic and aromatic amines under solvent-free conditions, showcasing its versatility and environmental benefits.

作用機序

The mechanism of action of Boc-Orn(Z)-OH involves its role as a protective group in peptide synthesis. The Boc and Z groups protect the amino groups of ornithine, preventing unwanted side reactions during peptide coupling. The protective groups can be selectively removed under acidic conditions, allowing for the formation of peptide bonds at specific sites .

類似化合物との比較

Boc-Orn(Z)-OH is unique due to its dual protective groups, which provide selective protection for both the α- and δ-amino groups of ornithine. Similar compounds include:

Boc-Orn-OH: Lacks the benzyloxycarbonyl (Z) protective group, providing protection only for the α-amino group.

These similar compounds are used in peptide synthesis but offer different levels of protection and selectivity compared to this compound.

生物活性

Boc-Orn(Z)-OH, or N-Boc-ornithine, is a derivative of the amino acid ornithine that has gained attention in various biological and pharmaceutical applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Where:

- Boc (tert-butyloxycarbonyl) is a common protecting group for amines.

- Z refers to the benzyloxycarbonyl protecting group.

This compound is primarily used in peptide synthesis due to its ability to stabilize the amino group during chemical reactions.

Synthesis of this compound

The synthesis of this compound typically involves the protection of ornithine's amino group using the Boc group, followed by the introduction of the Z group. The general synthetic route can be summarized as follows:

- Protection of Ornithine : The amino group of ornithine is protected using di-t-butyl dicarbonate (Boc2O) in a suitable solvent like THF.

- Formation of Z-derivative : The protected ornithine is then reacted with a benzyloxycarbonyl chloride to introduce the Z group.

- Purification : The crude product is purified through methods such as column chromatography or recrystallization.

Antimicrobial Properties

Recent studies have demonstrated that compounds derived from ornithine, including this compound, exhibit antimicrobial activity. For instance, L-ornithine conjugates have been shown to enhance the efficacy of photosensitizers in photodynamic antimicrobial chemotherapy against resistant microbial strains . The cationic nature of these compounds at physiological pH increases their affinity for negatively charged microbial membranes, facilitating better uptake and efficacy.

Antitumor Activity

Research indicates that dendrimers constructed from ornithine display significant cytostatic activity against glioblastoma cell lines. Specifically, bola-type dendrimers containing ornithine were found to inhibit cell proliferation and induce apoptosis in U87 and T98G glioblastoma cells . The bioactivity was attributed to their amphipathic structure and positive charge, which enhance interactions with cancer cell membranes.

Table 1: Summary of Biological Activities of this compound Derivatives

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction : The cationic nature allows these compounds to interact with negatively charged bacterial membranes or tumor cells, leading to membrane disruption.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.

- Enhancement of Drug Delivery : As part of dendrimer structures, this compound can improve the solubility and stability of drugs, enhancing their therapeutic index.

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYCZJUFHDLLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-93-5 | |

| Record name | NSC333494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。